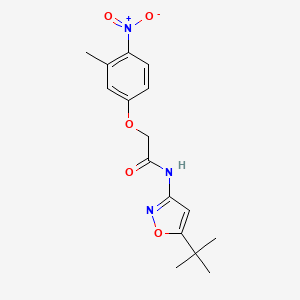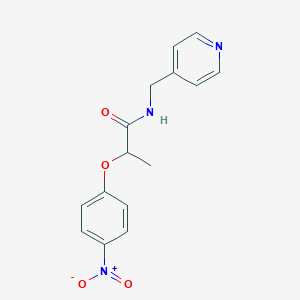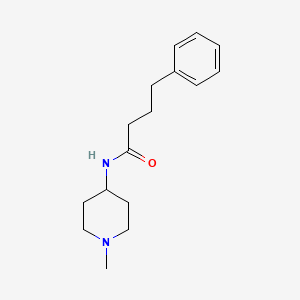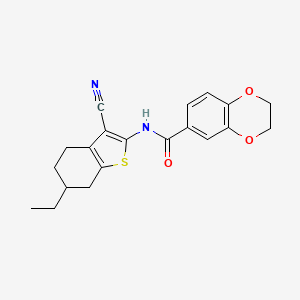![molecular formula C20H21N3O2S B4183743 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4183743.png)
2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide
Vue d'ensemble
Description
2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide, commonly known as TDZ, is a synthetic compound that has been widely used in scientific research. TDZ is a member of the thiadiazole family and has various applications in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of TDZ is not fully understood, but it is believed to act as a cytokinin-like compound in plants. Cytokinins are plant hormones that regulate cell division and differentiation, and TDZ has been shown to have similar effects. TDZ has also been found to inhibit the activity of enzymes involved in the degradation of cytokinins, leading to an accumulation of these hormones and promoting plant growth and development.
Biochemical and Physiological Effects
TDZ has various biochemical and physiological effects that have been studied extensively in plants. TDZ has been shown to induce the formation of adventitious roots and shoots in plant tissue culture, making it useful in the production of transgenic plants. TDZ has also been found to promote the growth of axenic cultures of fungi, such as Aspergillus niger, and has been used in the production of fungal secondary metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TDZ in lab experiments is its ability to induce the formation of shoots and roots in plant tissue culture, making it useful in plant biotechnology research. Furthermore, TDZ has been used in the regeneration of plants from tissue cultures, such as in the production of transgenic plants. However, one limitation of using TDZ is its potential toxicity to plants at high concentrations, which can lead to tissue damage and reduced growth.
Orientations Futures
There are several future directions for research on TDZ. One area of research is the development of new TDZ analogs with improved efficacy and reduced toxicity. Furthermore, the mechanism of action of TDZ in plants is not fully understood, and further studies are needed to elucidate its effects on cytokinin signaling pathways. Additionally, TDZ has potential applications in the production of fungal secondary metabolites, and further research is needed to explore this area. Finally, TDZ has been shown to have potential as an antifungal agent, and further studies are needed to investigate its efficacy in this area.
Conclusion
In conclusion, TDZ is a synthetic compound that has various applications in scientific research, including plant biotechnology, fungal secondary metabolite production, and antifungal activity. TDZ has been shown to induce the formation of shoots and roots in plant tissue culture, making it useful in the production of transgenic plants. However, TDZ has potential toxicity to plants at high concentrations, which can lead to tissue damage and reduced growth. Further research is needed to explore the potential applications of TDZ and to develop new analogs with improved efficacy and reduced toxicity.
Applications De Recherche Scientifique
TDZ has been widely used in scientific research for its various applications. One of the primary applications of TDZ is in the study of plant growth and development. TDZ has been shown to induce the formation of shoots and roots in plant tissue culture, making it useful in plant biotechnology research. Furthermore, TDZ has been used in the regeneration of plants from tissue cultures, such as in the production of transgenic plants.
Propriétés
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14(18(24)22-19-23-21-13-26-19)25-17-11-9-16(10-12-17)20(2,3)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWRISIRKYUWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=CS1)OC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-ethyl-5-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4183678.png)
![2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4183686.png)


![1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183699.png)

![2-(2-chloro-4-fluorophenoxy)-N-[3-(4-morpholinylcarbonyl)-2-thienyl]propanamide](/img/structure/B4183707.png)

![N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183718.png)
![2-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4183729.png)
![N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4183749.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B4183766.png)
